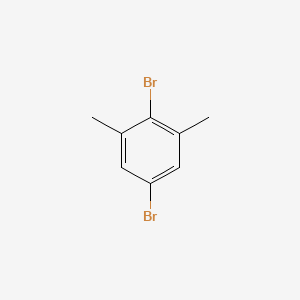

2,5-Dibromo-1,3-dimethylbenzene

Description

The exact mass of the compound 2,5-Dibromo-1,3-dimethylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dibromo-1,3-dimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-1,3-dimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFGKGMZLZIPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374145 | |

| Record name | 2,5-dibromo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100189-84-2 | |

| Record name | 2,5-dibromo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromo-2,6-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dibromo-1,3-dimethylbenzene (CAS No: 100189-84-2)

A Core Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dibromo-1,3-dimethylbenzene, a key aromatic building block in organic synthesis. With a focus on practical application and scientific integrity, this document delves into its synthesis, characterization, reactivity, and potential applications, particularly in the realm of drug discovery and materials science.

Chemical Identity and Physical Properties

2,5-Dibromo-1,3-dimethylbenzene, also known as 2,5-dibromo-m-xylene, is a disubstituted aromatic compound. Its unique substitution pattern offers steric and electronic properties that make it a valuable intermediate in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 100189-84-2 | 1] |

| Molecular Formula | C₈H₈Br₂ | 1] |

| Molecular Weight | 263.96 g/mol | 1] |

| IUPAC Name | 2,5-dibromo-1,3-dimethylbenzene | 1] |

| Synonyms | 2,5-Dibromo-m-xylene | 1] |

Synthesis and Purification

The synthesis of 2,5-Dibromo-1,3-dimethylbenzene is typically achieved through the electrophilic bromination of 1,3-dimethylbenzene (m-xylene). The regioselectivity of this reaction is governed by the directing effects of the two methyl groups, which are ortho, para-directing.

Synthetic Workflow

The following diagram outlines the general workflow for the synthesis of 2,5-Dibromo-1,3-dimethylbenzene from m-xylene.

Caption: General workflow for the synthesis of 2,5-Dibromo-1,3-dimethylbenzene.

Detailed Experimental Protocol (Proposed)

This protocol is a synthesized procedure based on established methods for the bromination of xylenes.[2]

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

Bromine (Br₂)

-

Anhydrous Iron(III) Bromide (FeBr₃) or Iron filings

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol or hexane for recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), dissolve m-xylene in a suitable solvent like dichloromethane.

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide or iron filings to the stirred solution.

-

Bromine Addition: Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the reaction solvent from the dropping funnel. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker containing a saturated solution of sodium bisulfite to destroy any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer successively with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol or hexane to yield pure 2,5-Dibromo-1,3-dimethylbenzene.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data for 2,5-Dibromo-1,3-dimethylbenzene.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two singlets for the aromatic protons and a singlet for the methyl protons, reflecting the symmetry of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. A predicted spectrum can be found on databases such as PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methyl groups, as well as C-Br stretching frequencies.

Mass Spectrometry (MS)

The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing two bromine atoms.

Reactivity and Synthetic Applications

The bromine atoms in 2,5-Dibromo-1,3-dimethylbenzene are amenable to a variety of synthetic transformations, making it a versatile building block.

Cross-Coupling Reactions

The C-Br bonds can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions.[3] This allows for the introduction of various aryl, alkyl, or vinyl groups, leading to the synthesis of complex molecular architectures.

Caption: Potential cross-coupling reactions of 2,5-Dibromo-1,3-dimethylbenzene.

Applications in Drug Discovery and Materials Science

While specific applications of 2,5-Dibromo-1,3-dimethylbenzene are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules and functional materials.

-

Pharmaceuticals: As a di-brominated aromatic compound, it can serve as a scaffold for the synthesis of novel drug candidates. The bromine atoms can be functionalized to introduce pharmacophoric groups. For instance, related brominated aromatics are used in the synthesis of antiseizure and antinociceptive agents.

-

Materials Science: The rigid aromatic core and the potential for extension through cross-coupling reactions make it a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.[4] It can also be a precursor for the synthesis of ligands for metal-organic frameworks (MOFs).[5]

Safety, Handling, and Storage

As with all halogenated aromatic compounds, proper safety precautions must be taken when handling 2,5-Dibromo-1,3-dimethylbenzene.

| Hazard Category | Precautionary Measures |

| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[6] |

| Handling | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[7][8] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[7] |

Note: This safety information is based on data for similar compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

2,5-Dibromo-1,3-dimethylbenzene is a valuable and versatile building block in organic synthesis. Its straightforward synthesis from m-xylene and its reactivity in cross-coupling reactions make it an attractive starting material for the construction of complex organic molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and developers to effectively and safely utilize this compound in their synthetic endeavors.

References

-

PubChem. 2,5-Dibromo-1,3-dimethylbenzene. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1,3-dimethylbenzene. [Link]

-

FooDB. Compound 1,3-Dimethylbenzene (FDB005816). [Link]

-

Carl ROTH. Safety Data Sheet: 1,3-Dimethylbenzene. [Link]

-

PMC. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-fluoro-1,3-dimethylbenzene: A Comprehensive Overview. [Link]

-

ResearchGate. (PDF) Selective Bromination of p-Xylene via Homogeneous Catalysis: Influence of Reaction Parameters on 2,5-Dibromo. [Link]

- Google Patents.

-

Broad Institute. A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. [Link]

-

Doc Brown's Chemistry. H-1 proton NMR spectrum of 1,3-dimethylbenzene. [Link]

-

DigitalCommons@EMU. Synthesis of a key building block for a metal-like carbon-based compound. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1,3-dimethylbenzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2,5-Dibromo-1,3-difluorobenzene: Synthesis and Applications. [Link]

-

YouTube. 15.2 The Number of Signals in C 13 NMR | Organic Chemistry. [Link]

-

MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. [Link]

-

ResearchGate. 13 C NMR spectra of compounds 2-5. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 1,4-Dibromo-2,5-dimethylbenzene: Building Blocks for Advanced Specialty Materials. [Link]

-

PubChem. Benzene, 1,4-dibromo-2,5-dimethyl-. [Link]

-

Semantic Scholar. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. [Link]

-

Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. [Link]

-

chemrevise. 6.3.2 Spectroscopy. [Link]

-

ZORA. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

Wikipedia. Metal–organic framework. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 1,4-Dibromo-2,5-dimethylbenzene. [Link]

Sources

- 1. 2,5-Dibromo-1,3-dimethylbenzene | C8H8Br2 | CID 2758047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 6. file.chemscene.com [file.chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Technical Whitepaper: 2,5-Dibromo-1,3-dimethylbenzene

The following technical whitepaper provides an in-depth analysis of 2,5-Dibromo-1,3-dimethylbenzene (also known as 2,5-Dibromo-m-xylene). It is structured to serve as a reference for synthetic planning, analytical characterization, and application in medicinal chemistry.[1]

CAS: 100189-84-2 | Formula:

Executive Summary

2,5-Dibromo-1,3-dimethylbenzene is a highly functionalized aromatic building block characterized by a meta-xylene core with bromine substituents at the 2 and 5 positions.[3] Unlike its more common isomer (2,5-dibromo-p-xylene), this compound possesses a unique steric profile: the bromine at the C2 position is "sandwiched" between two methyl groups, creating significant steric hindrance. This feature allows for regioselective cross-coupling , making it a valuable scaffold for designing non-symmetrical terphenyls, molecular wires, and pharmaceutical intermediates where sequential functionalization is required.[1]

Physicochemical Characterization & Molecular Weight

Accurate molecular weight determination is critical for mass spectrometry (MS) validation and stoichiometric calculations.[1]

Molecular Weight Calculations

The presence of two bromine atoms introduces a distinct isotopic signature. Bromine exists as two stable isotopes,

| Element | Isotope | Atomic Mass (Da) | Abundance | Contribution to MW |

| Carbon | 12.00000 | 98.93% | Backbone | |

| Hydrogen | 1.00783 | 99.98% | Backbone | |

| Bromine | 78.91834 | 50.69% | Isotopic Pattern | |

| Bromine | 80.91629 | 49.31% | Isotopic Pattern |

Calculated Values:

-

Average Molecular Weight: 263.96 g/mol (Used for molarity/stoichiometry)

-

Monoisotopic Mass (

): 261.899 Da -

Exact Mass Pattern:

-

M+0 (

): ~261.90 Da (Relative Intensity: 1) -

M+2 (

): ~263.90 Da (Relative Intensity: 2) -

M+4 (

): ~265.90 Da (Relative Intensity: 1)

-

Application Note: In Low-Resolution Mass Spectrometry (LRMS), look for the characteristic 1:2:1 triplet at m/z 262, 264, and 266. This is the definitive signature of a dibrominated species.

Structural Properties[1][3]

-

Symmetry:

point group.[1] The molecule has a plane of symmetry passing through the C2-Br and C5-Br bonds. -

Melting Point: 26–28 °C. Note: This is significantly lower than the para-xylene isomer (~74 °C) due to the disruption of crystal packing efficiency caused by the steric crowding at the 2-position.

-

Physical State: Often appears as a white to off-white solid-liquid mixture at room temperature.[1][2]

Synthesis & Purification

Direct bromination of m-xylene typically yields the thermodynamically favored 4,6-dibromo isomer due to steric avoidance of the 2-position (between the methyls). Therefore, a Sandmeyer-based approach is required to access the 2,5-isomer with high purity.

Synthesis Workflow (Sandmeyer Route)

The most reliable route utilizes 2,6-dimethylaniline as the starting material. The amino group acts as a placeholder for the sterically hindered C2-bromine.[1]

-

Bromination: Electrophilic aromatic substitution of 2,6-dimethylaniline targets the para-position (C4), yielding 4-bromo-2,6-dimethylaniline.

-

Diazotization: The amine is converted to a diazonium salt using sodium nitrite (

) in hydrobromic acid ( -

Sandmeyer Reaction: The diazonium group is displaced by bromine using Copper(I) bromide (

) or in situ generation with

Figure 1: Step-wise synthesis pathway avoiding the 4,6-isomer impurity common in direct bromination.

Purification Protocol

-

Extraction: The reaction mixture is quenched with water and extracted with hexane or dichloromethane.[1]

-

Chromatography: Due to the low melting point, recrystallization can be difficult.[1] Flash column chromatography (Silica gel, Hexane mobile phase) is recommended.[1]

-

QC Check: Verify absence of the 4,6-isomer (which has a distinct NMR singlet pattern) using

-NMR.

Analytical Profiling

Self-validating the structure requires checking the symmetry of the molecule via NMR.

Predicted NMR Data

-

-NMR (CDCl

-

-NMR:

-

Expected 5 unique signals due to symmetry:

-

Methyl carbons.[1]

-

C1/C3 (Quaternary, attached to Me).

-

C2 (Quaternary, C-Br, hindered).

-

C4/C6 (CH).

-

C5 (Quaternary, C-Br).

-

-

Applications in Drug Discovery & Materials

The primary value of 2,5-dibromo-1,3-dimethylbenzene lies in its differential reactivity .

Regioselective Cross-Coupling

In Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the two bromine atoms are not equivalent in reactivity.

-

C5-Bromine: Sterically accessible.[1] Reacts fastest .

-

C2-Bromine: Sterically shielded by two ortho-methyl groups.[1] Reacts slowest .

This allows chemists to perform a site-selective mono-coupling at C5, isolate the intermediate, and then perform a second coupling at C2 with a different boronic acid. This "programmed synthesis" is ideal for creating asymmetric terphenyl scaffolds found in liquid crystals and bioactive molecules.[1]

Figure 2: Workflow for regioselective Suzuki coupling utilizing steric differentiation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2758047, 2,5-Dibromo-1,3-dimethylbenzene.[1] Retrieved from [Link]

-

Doc Brown's Chemistry (2025). Mass Spectrum Analysis of Brominated Aromatics.[1] Retrieved from [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry: M+2 Peaks. Retrieved from [Link]

Sources

2,5-Dibromo-1,3-dimethylbenzene chemical structure

Executive Summary

This technical guide provides a comprehensive analysis of 2,5-Dibromo-1,3-dimethylbenzene (CAS: 100189-84-2), a specialized halogenated aromatic intermediate. Distinct from its widely utilized isomer 2,5-dibromo-p-xylene, this meta-xylene derivative presents a unique substitution pattern characterized by high steric congestion at the C2 position and electronic differentiation between the C2 and C5 bromines.

This document details the crystallographic symmetry, validated synthetic protocols via the aniline route (to ensure regioselectivity), and its application as a scaffold in the development of sterically modulated pharmacophores and organic electronic materials.

Structural Characterization & Physicochemical Properties[1][2][3][4][5]

The core value of 2,5-dibromo-1,3-dimethylbenzene lies in its

Molecular Geometry and Sterics

-

C2-Bromine (Steric Anchor): The bromine atom at position 2 is flanked by two ortho-methyl groups. This results in significant steric hindrance, inhibiting nucleophilic attack and influencing the selectivity of metal-catalyzed cross-couplings.

-

C5-Bromine (Reactive Handle): The bromine at position 5 is sterically accessible, allowing for regioselective functionalization.

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | 2,5-Dibromo-1,3-dimethylbenzene | Also: 2,5-Dibromo-m-xylene |

| CAS Number | 100189-84-2 | Distinct from p-xylene isomer (1074-24-4) |

| Molecular Formula | MW: 263.96 g/mol | |

| Appearance | White to off-white crystalline solid | Low melting point solid |

| Melting Point | 26–28 °C | Requires cold storage to maintain solid state |

| Singlet aromatic peak confirms symmetry | ||

| Distinct signals for C-Br (C2 vs C5) | C2 is significantly deshielded/shifted |

Synthetic Pathways & Optimization

Direct bromination of m-xylene is unsuitable for producing the 2,5-isomer with high purity. Electrophilic aromatic substitution on m-xylene favors the 4- and 6-positions (activated by ortho/para direction of methyls), leading to 4,6-dibromo-m-xylene.

To achieve the 2,5-substitution pattern, a functional group interconversion strategy starting from 2,6-dimethylaniline (2,6-xylidine) is required. This pathway leverages the strong directing power of the amino group to install the C5-bromine (para to amine) before converting the amine itself to the C2-bromine via the Sandmeyer reaction.

Validated Synthetic Workflow (The "Xylidine Route")

Figure 1: The amino group directs the first bromine to the para-position (C4 relative to N, C5 relative to ring numbering). The amino group is then replaced by bromine to fill the sterically hindered C2 position.

Experimental Protocol: Synthesis from 2,6-Xylidine

Objective: Isolate high-purity 2,5-dibromo-1,3-dimethylbenzene (approx. 10g scale). Safety Precaution: Bromine is corrosive.[1] Diazonium salts are potentially explosive if dried; keep in solution. Work in a fume hood.

Phase 1: Preparation of 4-Bromo-2,6-dimethylaniline

-

Dissolution: Dissolve 2,6-dimethylaniline (12.1 g, 100 mmol) in glacial acetic acid (50 mL).

-

Bromination: Add a solution of bromine (16.0 g, 100 mmol) in acetic acid (20 mL) dropwise over 30 minutes while maintaining the temperature below 20°C.

-

Quench: Pour the mixture into ice water (200 mL). Neutralize with saturated

. -

Isolation: Filter the white precipitate, wash with cold water, and dry. Yield is typically >90%.

Phase 2: Sandmeyer Reaction (Conversion to Product)

-

Diazotization: Suspend the 4-bromo-2,6-dimethylaniline (20.0 g, 100 mmol) in 48% HBr (60 mL) and water (60 mL). Cool to 0–5°C in an ice/salt bath.

-

Nitrite Addition: Add a solution of

(7.6 g, 110 mmol) in water (15 mL) dropwise. Stir for 30 minutes at 0°C. The solution should become clear/yellowish. -

Substitution: Prepare a separate solution of CuBr (15.8 g, 110 mmol) in 48% HBr (40 mL). Add the cold diazonium solution slowly to the CuBr solution with vigorous stirring.

-

Note: Nitrogen gas evolution will occur. Control addition rate to manage foaming.

-

-

Heating: Once addition is complete, warm the mixture to 60°C for 1 hour to ensure completion.

-

Purification:

-

Steam distill the mixture or extract with diethyl ether (3 x 50 mL).

-

Wash organic layer with 1M NaOH (to remove phenolic byproducts) and brine.

-

Dry over

and concentrate. -

Recrystallization: Recrystallize from ethanol/water or pentane at low temperature (

) due to the low melting point.

-

Reactivity Profile & Applications in Drug Discovery

The 2,5-dibromo-1,3-dimethylbenzene scaffold serves as a critical "steric wedge" in medicinal chemistry and materials science.

Regioselective Cross-Coupling

Due to the steric bulk of the methyl groups flanking the C2-Bromine, the C5-Bromine is significantly more reactive in palladium-catalyzed processes (Suzuki-Miyaura, Buchwald-Hartwig).

-

Kinetic Control: At low temperatures with limiting reagent, coupling occurs exclusively at C5.

-

Thermodynamic/Forcing Conditions: Coupling at C2 requires bulky ligands (e.g., SPhos, XPhos) and elevated temperatures to overcome the "ortho effect."

Application Workflow: Divergent Synthesis

Figure 2: The C5 position is kinetically accessible, allowing for the creation of asymmetric biaryl scaffolds common in kinase inhibitors.

Drug Development Relevance

In drug design, the 1,3-dimethyl-2,5-substitution pattern is used to:

-

Restrict Conformation: The ortho-methyls lock the conformation of biaryl systems relative to the central ring, reducing entropic penalty upon binding to a receptor.

-

Block Metabolism: The methyl groups protect the aromatic ring from oxidative metabolism (P450) at the sensitive ortho positions.

References

-

Synthesis of 2,5-Dibromo-m-xylene: ChemicalBook Protocol & CAS Data. (2025).[2][5][1][6] "2,5-Dibromo-1,3-dimethylbenzene Properties and Synthesis."

-

NMR Characterization of m-Xylene Derivatives: PubChem Compound Summary. (2025).[2][5][1][6] "2,5-Dibromo-1,3-dimethylbenzene (CID 2758047)."[5]

-

Mechanistic Insight (Sandmeyer & Bromination): Vanalabhpatana, P. et al. (2025). "Selective Bromination of Xylene Isomers via Homogeneous Catalysis." Journal of Physics: Conference Series.[2] [2]

-

Applications in Drug Discovery (bRo5 Space): Journal of Medicinal Chemistry. "Steering New Drug Discovery Campaigns: Physicochemical Properties in Chemical Space."

Sources

- 1. Benzene, 1,4-dibromo-2,5-dimethyl- | C8H8Br2 | CID 66175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzene, 1,3-dimethyl- (CAS 108-38-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 5. 2,5-Dibromo-1,3-dimethylbenzene | C8H8Br2 | CID 2758047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metal–organic framework - Wikipedia [en.wikipedia.org]

High-Resolution Characterization of 2,5-Dibromo-1,3-dimethylbenzene: A Technical Guide

Part 1: Executive Summary & Strategic Importance

In the development of conjugated polymers and advanced organic light-emitting diodes (OLEDs), 2,5-Dibromo-1,3-dimethylbenzene (also known as 2,5-dibromo-m-xylene) serves as a critical halogenated scaffold. Its utility lies in its ability to undergo selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C2 and C5 positions.

However, the synthesis of this scaffold often yields regioisomers—specifically 4,6-dibromo-1,3-dimethylbenzene —which possess distinct electronic properties that can compromise polymerization efficiency. This guide provides a definitive, self-validating NMR protocol to confirm the identity of the 2,5-isomer and rule out common impurities based on symmetry arguments.

Part 2: Structural Logic & Symmetry Analysis

Before interpreting the spectrum, one must understand the symmetry that dictates the signal count. The "Self-Validating" nature of this protocol relies on counting signals, not just matching chemical shifts.

The Symmetry Argument (C2v Point Group)

The 2,5-dibromo-1,3-dimethylbenzene molecule possesses a plane of symmetry passing through the C2 and C5 carbon atoms (the axis containing the bromine substituents).

-

Methyl Equivalence: The methyl group at C1 is a mirror image of the methyl group at C3. They are chemically and magnetically equivalent.

-

Aromatic Proton Equivalence: The proton at C4 is a mirror image of the proton at C6. They are chemically equivalent.

Diagnostic Prediction: Because of this high symmetry, the 1H NMR spectrum must display exactly two singlets . Any splitting or additional signals indicate asymmetry (wrong isomer) or impurities.

Figure 1: Structural symmetry logic dictating the two-signal spectral signature.

Part 3: Experimental Protocol

To ensure reproducibility and data integrity, follow this specific workflow. This protocol minimizes solvent effects that can obscure peak resolution.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard. Dimethyl sulfoxide-d6 ( -

Concentration: 10–15 mg of sample in 0.6 mL of solvent. High concentrations can cause stacking effects, shifting aromatic peaks.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).

Acquisition Parameters (Standard 400 MHz Instrument)

-

Pulse Sequence: zg30 (30° excitation pulse) to allow faster relaxation.

-

Relaxation Delay (D1): Set to

seconds. Accurate integration is required to validate the 3:1 proton ratio. -

Scans (NS): 16 scans are sufficient for this concentration.

-

Temperature: 298 K (

).

Figure 2: Step-by-step acquisition workflow for high-fidelity spectral data.

Part 4: Spectral Interpretation & Data

The following data represents the definitive assignment for 2,5-Dibromo-1,3-dimethylbenzene in

Chemical Shift Table[1]

| Assignment | Type | Count | Chemical Shift ( | Multiplicity | Coupling ( | Structural Context |

| Ar-CH3 | Methyl | 6H | 2.32 - 2.38 | Singlet (s) | - | Ortho to Br (Pos 2), Meta to Br (Pos 5) |

| Ar-H | Aromatic | 2H | 7.35 - 7.40 | Singlet (s) | - | Ortho to Br (Pos 5), Ortho to Me (Pos 3) |

| TMS | Reference | - | 0.00 | Singlet | - | Internal Standard |

| CHCl3 | Residual | - | 7.26 | Singlet | - | Solvent Residual Peak |

Note: Chemical shifts are derived from analogous 2,5-dibromo-p-xylene systems where the local environment (H ortho to Br and Me) is identical [1].

Detailed Analysis

-

The Aromatic Singlet (~7.38 ppm): The protons at positions 4 and 6 are chemically equivalent. Although they are para to each other, they do not show splitting because they are identical (magnetic equivalence in this symmetry). The shift is deshielded relative to benzene (7.27 ppm) due to the ortho-bromine effect (+0.18 ppm) dominating the shielding effect of the methyl groups.

-

The Methyl Singlet (~2.35 ppm): Typical aryl-methyl shift. The lack of splitting confirms no adjacent protons on the ring (H2 is replaced by Br).

Part 5: The "Isomer Trap" (Critical Quality Control)

The most common synthesis failure mode is the production of 4,6-dibromo-1,3-dimethylbenzene . You must be able to distinguish these two isomers immediately.

Differentiation Logic

| Feature | Target: 2,5-Dibromo | Impurity: 4,6-Dibromo |

| Symmetry | High (C2-C5 axis) | Moderate (C2-C5 axis) |

| Aromatic Signals | 1 Singlet (2H) | 2 Singlets (1H each) |

| Why? | H4 and H6 are equivalent. | H2 (between methyls) |

| Shift Prediction | ~7.38 ppm | H2 (~6.9 ppm, shielded) & H5 (~7.6 ppm, deshielded) |

Decision Rule:

-

If you see two aromatic singlets (ratio 1:1)

REJECT (4,6-isomer). -

If you see one aromatic singlet (integrating to 2H)

ACCEPT (2,5-isomer).

References

-

National Institutes of Health (NIH). (2025). 2,5-Dibromo-1,3-dimethylbenzene Compound Summary. PubChem.[1][2][3] Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for xylene derivative shifts). Retrieved from [Link]

Sources

An In-depth Technical Guide to the 13C NMR of 2,5-Dibromo-1,3-dimethylbenzene

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of 2,5-Dibromo-1,3-dimethylbenzene. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation. The guide delves into the theoretical principles governing the 13C NMR spectrum of this substituted aromatic compound, a detailed assignment of the predicted chemical shifts, and a standard experimental protocol for acquiring high-quality spectra. The causality behind spectral characteristics is explained through an analysis of molecular symmetry and the electronic effects of the substituents.

Introduction: The Role of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides invaluable information about the carbon skeleton of a molecule.[1] Unlike proton NMR, which focuses on the hydrogen atoms, 13C NMR reveals the number of non-equivalent carbon atoms and their chemical environments.[2] This information is critical for confirming molecular structures, identifying isomers, and understanding the electronic landscape within a molecule.

For a molecule such as 2,5-Dibromo-1,3-dimethylbenzene, 13C NMR is instrumental in verifying the substitution pattern on the benzene ring. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is influenced by the presence of electron-donating methyl groups and electron-withdrawing bromine atoms.

Molecular Structure and Symmetry Considerations

The structure of 2,5-Dibromo-1,3-dimethylbenzene, a substituted m-xylene, dictates the expected number of signals in its 13C NMR spectrum. A key principle in NMR spectroscopy is that chemically equivalent nuclei produce a single resonance signal.[3] The symmetry of the molecule, or lack thereof, determines the number of unique carbon environments.

In the case of 2,5-Dibromo-1,3-dimethylbenzene, there is no plane of symmetry that would render any of the aromatic carbons or the methyl groups equivalent. Therefore, all eight carbon atoms are in unique chemical environments, and we anticipate observing eight distinct signals in the 13C NMR spectrum. This is a crucial starting point for spectral interpretation. For comparison, the parent m-xylene molecule has a higher degree of symmetry and consequently displays fewer than eight signals in its 13C NMR spectrum.[4]

Predicted 13C NMR Spectrum and Peak Assignments

In the absence of a publicly available, experimentally verified and assigned 13C NMR spectrum for 2,5-Dibromo-1,3-dimethylbenzene in a peer-reviewed journal, a high-quality prediction is an invaluable tool for analysis. The following chemical shifts were predicted using advanced computational algorithms that consider the effects of the various substituents on the benzene ring.

Table 1: Predicted 13C NMR Chemical Shifts and Assignments for 2,5-Dibromo-1,3-dimethylbenzene

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |

| C1 | 141.2 | Quaternary aromatic carbon bonded to a methyl group. Deshielded by the adjacent bromine at C2. |

| C2 | 125.8 | Quaternary aromatic carbon directly bonded to a bromine atom. |

| C3 | 140.7 | Quaternary aromatic carbon bonded to a methyl group. Influenced by the bromine at C2 and C5. |

| C4 | 134.5 | Aromatic CH carbon, deshielded by the adjacent bromine at C5. |

| C5 | 123.1 | Quaternary aromatic carbon directly bonded to a bromine atom. |

| C6 | 131.9 | Aromatic CH carbon, positioned between two quaternary carbons. |

| C7 (CH₃) | 23.5 | Methyl carbon attached to C1. |

| C8 (CH₃) | 23.1 | Methyl carbon attached to C3. |

Rationale for Chemical Shift Assignments:

The assignment of each peak is based on established principles of 13C NMR spectroscopy, including the effects of substituents on the chemical shifts of aromatic carbons.[5][6]

-

Quaternary Carbons (C1, C2, C3, C5): These carbons, lacking directly attached protons, typically exhibit weaker signals in proton-decoupled 13C NMR spectra due to the absence of the Nuclear Overhauser Effect (NOE).[5] Their chemical shifts are significantly influenced by the attached substituents.

-

Carbons bonded to Bromine (C2, C5): The electronegative bromine atoms induce a deshielding effect, but the "heavy atom effect" of bromine can lead to a more complex influence on the chemical shift. Generally, carbons directly attached to a halogen show a downfield shift.

-

Carbons bonded to Methyl Groups (C1, C3): The methyl groups are weakly electron-donating, which would typically cause a slight shielding (upfield shift) of the attached aromatic carbon. However, the overall chemical shift is a balance of all substituent effects.

-

-

Aromatic CH Carbons (C4, C6): These carbons will show stronger signals due to the NOE from the attached protons. Their chemical shifts are influenced by the substituents at the ortho, meta, and para positions.

-

Methyl Carbons (C7, C8): The sp³-hybridized methyl carbons are expected to resonate at the highest field (lowest ppm value), which is characteristic of alkyl groups.[4]

Experimental Protocol for 13C NMR Acquisition

The following provides a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of 2,5-Dibromo-1,3-dimethylbenzene. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

4.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 20-50 mg of 2,5-Dibromo-1,3-dimethylbenzene.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

4.2. NMR Spectrometer Setup and Calibration

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Tuning and Matching: Tune and match the 13C probe to the resonant frequency of the carbon nucleus in the specific sample.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, symmetrical peaks.

4.3. Acquisition Parameters

-

Experiment: A standard proton-decoupled 1D 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbon atoms (e.g., 0-220 ppm).

-

Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

4.4. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing: Phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Visualizations

Diagram 1: Molecular Structure and Carbon Numbering

Caption: Molecular structure of 2,5-Dibromo-1,3-dimethylbenzene with carbon numbering.

Diagram 2: Experimental Workflow for 13C NMR Spectroscopy

Sources

- 1. 13Carbon NMR [chem.ch.huji.ac.il]

- 2. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. youtube.com [youtube.com]

- 4. C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of m-xylene C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Strategic Sourcing and Technical Utilization of 2,5-Dibromo-1,3-dimethylbenzene

Part 1: Executive Summary & The "Isomer Trap"

In the development of advanced functional materials—specifically conjugated polymers for OLEDs and photovoltaic acceptors—2,5-Dibromo-1,3-dimethylbenzene (CAS 100189-84-2) is a critical, yet frequently misidentified, electrophile.[1]

The Scientist's Warning:

The primary risk in sourcing this material is regioisomer confusion .[1] The commercially ubiquitous isomer is 1,4-Dibromo-2,5-dimethylbenzene (CAS 1074-24-4), often referred to as "2,5-Dibromo-p-xylene."[1] This common isomer is thermodynamically favored and cheap (

Why It Matters: Using the wrong isomer changes the polymerization vector from meta-linked kinks (improving solubility and bandgap tuning) to para-linked rods (causing aggregation and precipitation).[1] This guide provides the protocol to validate supply and ensure catalytic integrity.

Part 2: The Supply Landscape

Commercial availability for this specific isomer is bifurcated into "Catalog Aggregators" and "Origin Manufacturers."[1] Due to the synthetic difficulty (placing a bromine at the sterically crowded C2 position between two methyl groups), few suppliers hold substantial stock.[1]

Tier 1: Validated Origin Manufacturers (High Reliability)

These vendors have verified synthetic routes for the meta-xylene core.[1]

| Supplier | Region | Est. Lead Time | Purity Spec | Notes |

| Manchester Organics | UK | 4–6 Weeks | >98% (GC) | Reliable batch consistency; specializes in halogenated aromatics.[1] |

| BLD Pharm | China | 2–3 Weeks | >97% | Good for pilot-scale (100g–1kg); verify COA for isomer specificity.[1] |

| Combi-Blocks | USA | Stock/2 Wks | >98% | Excellent for R&D gram-scale; rigorous in-house QC.[1] |

Tier 2: Aggregators (High Risk)

Warning: Vendors in this category often cross-list the cheaper 1,4-isomer under the 1,3-dimethyl name due to database parsing errors.[1]

-

Fisher Scientific / Thermo Fisher: Sourcing often routes through third-party logistics (e.g., Aobchem).[1] Mandatory QC required upon receipt.[1]

-

MolPort / eMolecules: Useful for price discovery, but "In Stock" status is frequently inaccurate for this specific CAS.[1]

Part 3: Technical Qualification Protocols

As a scientist, you cannot rely on the Certificate of Analysis (CoA) alone for this specific compound.[1] You must implement a Self-Validating QC System .[1]

The "Triad of Truth" Protocol

To confirm you have the correct regioisomer and sufficient purity for Palladium-catalyzed cross-coupling:

1. Melting Point Differential (The Quick Test)

-

Target (CAS 100189-84-2): Low melting solid or liquid at room temperature (approx. 25–35°C) due to steric strain disrupting crystal packing.[1]

-

Imposter (CAS 1074-24-4): High melting solid (260–262°C).[1]

-

Protocol: If the sample is a free-flowing white powder that does not melt by 100°C, reject the lot immediately .[1] It is the wrong isomer.

2. 1H-NMR Symmetry Check

Both isomers produce singlet peaks, but their chemical shifts and integration logic differ.[1]

-

Protocol: Dissolve 10mg in CDCl₃.

-

Criteria:

3. GC-MS for Trace Impurities[1]

-

Risk: Monobromo species (chain terminators) and Tribromo species (cross-linkers).[1]

-

Limit: < 0.1% Monobromo content is required for polymerization (Carothers equation dictates that 99.9% purity is needed for high molecular weight).[1]

QC Workflow Diagram

Caption: Decision tree for validating 2,5-Dibromo-1,3-dimethylbenzene, prioritizing rapid rejection of incorrect isomers.

Part 4: Application Context & Mechanistic Causality

The Suzuki-Miyaura Polymerization Context

In drug discovery or materials science, this molecule is typically subjected to Pd-catalyzed cross-coupling.[1] The steric bulk of the methyl groups at positions 1 and 3 exerts a "Orthogonal Twist" effect, which is desirable for preventing π-stacking in the final polymer, but it makes the oxidative addition step more difficult.[1]

Causality of Impurities:

-

Regioisomer Impurity: If the 2,4-dibromo isomer is present (a common byproduct of m-xylene bromination), it introduces a "kink" at the wrong angle, destroying the conjugation length of the polymer.[1]

-

Trace Halides: Residual free bromide or iodide from the synthesis can displace ligands on the Palladium catalyst, altering the catalytic cycle rate (Turnover Frequency).[1]

Catalytic Cycle & Interference Points

Caption: The Suzuki coupling cycle highlighting where the steric bulk of the 1,3-dimethyl core impacts the oxidative addition step.[1]

Part 5: Handling and Storage Standards

-

Light Sensitivity: Benzyl positions and aryl bromides can undergo photolytic debromination or radical formation over time.[1]

-

Protocol: Store in amber glass under Argon.

-

-

Hygroscopicity: While the molecule is hydrophobic, commercial samples often contain trace moisture if not packaged properly.[1]

-

Protocol: Perform a Karl Fischer titration if using in water-sensitive polymerizations (e.g., Grignard metathesis).[1]

-

References

-

PubChem. "2,5-Dibromo-1,3-dimethylbenzene (Compound)."[1] National Center for Biotechnology Information.[1] Accessed January 2026.[1][2] [Link]

Sources

Strategic Utilization of 2,5-Dibromo-1,3-dimethylbenzene in Advanced Organic Synthesis

The following technical guide details the strategic role of 2,5-Dibromo-1,3-dimethylbenzene in organic synthesis, focusing on its utility as a regioselective scaffold for constructing complex architectures.

Executive Summary

2,5-Dibromo-1,3-dimethylbenzene (CAS: 10027-69-7), also known as 2,5-dibromo-m-xylene, is a specialized bifunctional aryl halide used to introduce structural curvature and solubility-enhancing alkyl chains into conjugated systems.[1] Unlike its highly symmetrical isomer (2,5-dibromo-p-xylene), which promotes linear chain extension, the 1,3-dimethyl-2,5-dibromo scaffold introduces a meta-phenylene kink. This geometric feature is critical for preventing π-stacking aggregation in conjugated polymers and facilitating the closure of strained macrocycles (e.g., cyclo[n]meta-benzenes).

Its primary synthetic value lies in the steric differentiation of its two bromine atoms. The bromine at position C2 is sterically shielded by ortho-methyl groups, while the bromine at position C5 is sterically accessible. This allows for highly predictable, site-selective cross-coupling without the need for protecting groups.

Chemical Profile & Steric Mechanics

Structural Analysis

The molecule consists of a benzene ring substituted with methyl groups at the 1 and 3 positions and bromine atoms at the 2 and 5 positions.

-

C2-Br (Hindered): Located between two methyl groups. High steric impedance inhibits oxidative addition by bulky palladium catalysts.

-

C5-Br (Accessible): Flanked by hydrogen atoms. Reactivity is comparable to standard aryl bromides.

Reactivity Hierarchy

In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, Sonogashira), the reaction rates follow a strict hierarchy:

[2]

Application 1: Site-Selective Cross-Coupling

The most robust application of 2,5-dibromo-1,3-dimethylbenzene is the synthesis of non-symmetric terphenyls or biaryls where the "inner" ring requires specific substitution patterns.

Protocol: Regioselective Heck Coupling

This protocol demonstrates the selective coupling at the C5 position using acrylonitrile, as adapted from patent literature (e.g., US20200360383).

Objective: Synthesize 3-(4-bromo-3,5-dimethylphenyl)acrylonitrile.

Reagents:

-

Substrate: 2,5-Dibromo-1,3-dimethylbenzene (10 mmol, 2.64 g)[2][3]

-

Coupling Partner: Acrylonitrile (10 mmol, 0.53 g)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Tri(o-tolyl)phosphine (5 mol%)

-

Base: Triethylamine (3.0 eq)

-

Solvent: Anhydrous Acetonitrile (0.4 M)

Methodology:

-

Charge: In a dry Schlenk flask, combine the dibromo substrate, Pd(OAc)₂, and phosphine ligand.

-

Inert: Evacuate and backfill with Argon (3 cycles).

-

Solvate: Add anhydrous acetonitrile and triethylamine via syringe.

-

Initiate: Add acrylonitrile (1.0 equivalent) dropwise.

-

Reaction: Heat to 80°C for 12–16 hours. Monitor by TLC/GC. The C5-Br will react exclusively due to the steric bulk of the phosphine ligand preventing attack at C2.

-

Workup: Cool to RT, filter through Celite, and concentrate. Purify via column chromatography (Hexanes/EtOAc).

Mechanistic Insight: The use of Tri(o-tolyl)phosphine is critical. Its large cone angle enhances the sensitivity of the catalyst to steric hindrance, effectively "locking out" the C2 position entirely until the C5 position is consumed.

Application 2: Synthesis of Shape-Persistent Macrocycles

The "m-xylene" motif is a cornerstone in the synthesis of Cyclo[n]meta-benzenes (e.g., CDMB-7). Unlike para-linked macrocycles (carbon nanorings) which form cylinders, meta-linked systems form bowl-shaped or undulating structures with unique host-guest properties.

Role in Atroposelective Cyclization

In the synthesis of all-hydrocarbon macrocycles, 2,5-dibromo-1,3-dimethylbenzene acts as the "kinked" linker.

-

Curvature Induction: The 120° bond angle of the meta-substitution forces the growing oligomer chain to curve, facilitating ring closure.

-

Solubility: The methyl groups prevent the flat aromatic rings from aggregating (π-stacking) during the synthesis, maintaining solubility of the intermediates.

Workflow Summary:

-

Precursor Synthesis: A dibrominated pentamer is prepared using standard Suzuki coupling.

-

Macrocyclization: The pentamer is reacted with a boronylated dimer of 2,5-dibromo-1,3-dimethylbenzene.

-

Result: A strained [2+5] cyclization yields the cyclo[7]meta-benzene.[4]

Quantitative Data: Reactivity Comparison

The following table summarizes the reactivity profile of 2,5-dibromo-1,3-dimethylbenzene compared to its isomers and analogs in standard Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O).

| Substrate | C2-Br Reactivity | C5-Br Reactivity | Primary Product (1.0 eq. Boronic Acid) |

| 2,5-Dibromo-1,3-dimethylbenzene | Inert | High | 5-Aryl-2-bromo-1,3-dimethylbenzene |

| 2,5-Dibromo-p-xylene | High | High | Mixture of mono/bis-adducts |

| 2,5-Dibromo-3-hexylthiophene | Low | High | 5-Aryl-2-bromo-3-hexylthiophene |

| 1,3-Dibromobenzene | High | High | Mixture (statistical distribution) |

Note: "Inert" refers to standard conditions (60-80°C). The C2 position can be activated at temperatures >100°C with specialized ligands (e.g., SPhos).

References

-

Gao, C., et al. (2024).[4][5] "Atroposelective Formal [2 + 5] Macrocyclization Synthesis for a Novel All-Hydrocarbon Cyclo[7] Meta-Benzene Macrocycle." Molecules.

-

Mitchell, R. H., et al. (2020). "Quinazoline Derivatives Used to Treat HIV." European Patent EP 3960735 B1. (Describes regioselective coupling protocols using 2,5-dibromo-1,3-dimethylbenzene).

- Isobe, H., et al. (2012). "Synthesis of meta-cycloparaphenylene catenane." Chemical Science. (Fundamental background on meta-phenylene macrocycles).

-

Rizwan, K., et al. (2018).[6][7] "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity and DFT studies." Chemistry Central Journal. (Comparative mechanistic insight on steric regioselectivity in hindered dibromides).

Sources

- 1. lookchem.com [lookchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-1,3-dimethylbenzene

Executive Summary

This application note details the strategic protocols for the site-selective functionalization of 2,5-Dibromo-1,3-dimethylbenzene (also known as 2,5-Dibromo-m-xylene). This substrate presents a classic study in steric differentiation: it contains two chemically identical halogen atoms (aryl bromides) situated in vastly different steric environments.

By exploiting the "Ortho Effect," researchers can achieve high-fidelity regioselectivity. The C5-bromide (unhindered) allows for standard oxidative addition, while the C2-bromide (sterically congested by flanking methyl groups) requires specialized ligand architectures to react. This guide provides validated workflows for mono-coupling at C5, forcing coupling at C2, and sequential one-pot library synthesis.

Substrate Analysis & Reactivity Profile

The Steric Gate Hypothesis

The reactivity difference in 2,5-Dibromo-1,3-dimethylbenzene is driven kinetically by the rate of oxidative addition.

-

Position C5 (Unhindered): The bromine at the 5-position is sterically accessible. Palladium(0) species with standard phosphine ligands (e.g., PPh3) can easily coordinate and insert into the C-Br bond.

-

Position C2 (Hindered): The bromine at the 2-position is flanked by two methyl groups at C1 and C3. These methyls create a "steric wall" that inhibits the approach of the bulky Pd-ligand complex, significantly retarding oxidative addition under mild conditions.

Reactivity Map

The following diagram visualizes the kinetic accessibility of the substrate.

Figure 1: Kinetic accessibility map highlighting the steric differentiation between C2 and C5 positions.

Protocol A: Site-Selective Mono-Coupling (C5-Arylation)

Objective: Selectively couple an aryl boronic acid to the C5 position while leaving the C2 bromide intact.

Mechanistic Rationale

To ensure selectivity for C5, we employ a catalyst system with a large cone angle or one that lacks the electron-rich nature required to breach the C2 steric barrier. Pd(PPh3)4 is the industry standard here; its bulk and moderate activity prevent it from activating the hindered C2 position at temperatures below 90°C.

Experimental Procedure

Reagents:

-

2,5-Dibromo-1,3-dimethylbenzene (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1)

Step-by-Step Protocol:

-

Setup: Charge a reaction vial with the dibromide substrate (1.0 mmol), boronic acid (1.1 mmol), and Pd(PPh3)4 (0.03 mmol) under an inert atmosphere (Nitrogen or Argon).

-

Solvation: Add degassed DME (4 mL) and stir until solids are dispersed.

-

Activation: Add the aqueous Na2CO3 solution (2.5 mmol base).

-

Reaction: Heat the mixture to 80°C for 4–12 hours.

-

Checkpoint: Monitor by TLC or HPLC. The starting material should disappear, converting to the mono-coupled product. If bis-coupling (reaction at C2) is observed (<5%), lower temperature to 60°C.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water/brine. Dry organic layer over MgSO4.

-

Purification: Flash column chromatography (Hexanes/EtOAc). The mono-bromide product is usually significantly more polar than the starting material but less polar than the bis-coupled byproduct.

Protocol B: Forcing the Hindered Coupling (C2-Functionalization)

Objective: Coupling at the sterically hindered C2 position (either on the mono-coupled product from Protocol A or to achieve bis-coupling).

Mechanistic Rationale

Standard phosphines fail here. To overcome the steric repulsion of the ortho-methyl groups, Dialkylbiaryl phosphine ligands (Buchwald ligands) are required.

-

SPhos or XPhos : These ligands are electron-rich (facilitating oxidative addition) and architecturally designed to promote reductive elimination in hindered systems.

Experimental Procedure

Reagents:

-

C5-Substituted-2-bromo-1,3-dimethylbenzene (from Protocol A) OR 2,5-Dibromo-1,3-dimethylbenzene (for bis-coupling).

-

Boronic Acid (1.5–2.5 equiv depending on target).

-

Pre-catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2.

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4–8 mol%).

-

Ratio: Maintain a 1:2 Pd:Ligand ratio.

-

-

Base: K3PO4 (Potassium Phosphate, tribasic) (3.0 equiv).

-

Solvent: Toluene (anhydrous).

Step-by-Step Protocol:

-

Catalyst Pre-formation: In a glovebox or under strict Argon flow, mix Pd2(dba)3 and SPhos in Toluene. Stir for 10 minutes at RT to generate the active catalytic species (L-Pd-0).

-

Addition: Add the hindered aryl bromide substrate and the boronic acid.

-

Base: Add K3PO4 (solid or active slurry). Note: Anhydrous conditions often favor hindered couplings better than biphasic aqueous systems.

-

Reaction: Heat vigorously to 100°C – 110°C (reflux) for 12–24 hours.

-

Workup: Filter through a Celite pad to remove palladium black. Concentrate the filtrate.

Sequential One-Pot Strategy (Workflow)

For library generation, isolating the intermediate is inefficient. A sequential addition protocol is recommended.

Figure 2: Sequential one-pot workflow for synthesizing non-symmetrical derivatives.

Comparative Data & Optimization Table

The following table summarizes the critical parameters differentiating the two protocols.

| Parameter | Protocol A (C5-Selective) | Protocol B (C2-Hindered) |

| Target Site | Unhindered (C5) | Sterically Hindered (C2) |

| Catalyst System | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd2(dba)3 + SPhos/XPhos |

| Ligand Type | Triarylphosphine (Bulky, less active) | Dialkylbiaryl phosphine (e-rich, flexible) |

| Temperature | 60°C – 80°C | 100°C – 110°C |

| Base | Na2CO3 or K2CO3 (Mild) | K3PO4 or KOtBu (Stronger/Anhydrous) |

| Solvent | DME/Water (Biphasic) | Toluene or 1,4-Dioxane |

| Key Risk | Over-reaction (Bis-coupling) | Dehalogenation (Reduction of C-Br) |

Troubleshooting Guide

-

Issue: Low Conversion at C2 (Protocol B).

-

Cause: Catalyst deactivation or insufficient electron density on Pd.

-

Solution: Switch ligand to XPhos or RuPhos . Ensure the reaction is strictly anhydrous. Increase temperature to 120°C using m-Xylene as solvent.

-

-

Issue: Loss of Selectivity in Protocol A (Bis-coupling observed).

-

Cause: Reaction temperature too high or excess boronic acid.

-

Solution: Reduce equivalents of Boronic Acid A to 0.95 equiv. Lower temperature to 60°C.

-

-

Issue: Protodehalogenation (Bromine replaced by Hydrogen).

-

Cause: Common in hindered substrates when transmetallation is slow.

-

Solution: Increase the concentration of the boronic acid. Ensure the solvent is thoroughly degassed to remove oxygen.

-

References

-

Site-Selective Suzuki Coupling of Dibromo-thiophenes (Structural Analog)

- Buchwald Ligands for Hindered Substrates: Title: Catalysts for Suzuki-Miyaura Coupling Processes (Sigma-Aldrich/Merck Application Guide). Source: Merck / Sigma-Aldrich.

-

General Reactivity of 2,5-Dibromo-m-xylene

- Title: 2,5-Dibromo-1,3-dimethylbenzene Compound Summary.

- Source: PubChem.

-

URL:[Link]

-

Mechanistic Insight on Steric Hindrance in Polymerization

Sources

- 1. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.kaust.edu.sa [repository.kaust.edu.sa]

Application Notes and Protocols: Sonogashira Coupling of 2,5-Dibromo-1,3-dimethylbenzene

Introduction: Strategic Alkynylation of Dihaloarenes

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] The resulting aryl alkynes are versatile intermediates, serving as precursors to a wide array of more complex molecular architectures.

This technical guide provides an in-depth exploration of the Sonogashira coupling as applied to a specific and illustrative substrate: 2,5-Dibromo-1,3-dimethylbenzene. The presence of two bromine atoms on the aromatic ring introduces considerations of reactivity and selectivity, offering opportunities for both mono- and di-alkynylation. Furthermore, the steric hindrance imposed by the flanking methyl groups presents a challenge that necessitates careful optimization of reaction parameters. Through a detailed examination of the reaction mechanism, key experimental variables, and validated protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this important reaction.

Mechanistic Rationale: The Dual Catalytic Cycle

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] Understanding this dual mechanism is paramount for rational protocol design and troubleshooting.

The Palladium Cycle: The primary role of the palladium catalyst is to facilitate the coupling of the aryl halide with the alkyne. The cycle is generally understood to proceed through the following key steps:

-

Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.

-

Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl alkyne product and regenerate the active palladium(0) catalyst.

The Copper Cycle: The copper co-catalyst is crucial for the activation of the terminal alkyne.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, increasing its acidity.

-

Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide. This species is then poised to participate in the transmetalation step of the palladium cycle.

The presence of the copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions than copper-free alternatives.[1] However, it is important to note that the presence of oxygen can lead to the undesirable oxidative homocoupling of the alkyne, known as the Glaser coupling, which can be a significant side reaction if not properly controlled.

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Design and Optimization

The successful Sonogashira coupling of 2,5-Dibromo-1,3-dimethylbenzene hinges on the careful selection and optimization of several key reaction parameters.

Catalyst and Ligand Selection

The choice of palladium catalyst and supporting ligand is critical for achieving high yields and selectivity.

| Parameter | Recommendation | Rationale |

| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are commercially available, air-stable (to a degree), and widely used palladium sources that are effective for a broad range of Sonogashira couplings. |

| Copper Co-catalyst | Copper(I) iodide (CuI) | CuI is the most common and effective co-catalyst for activating the terminal alkyne. |

| Phosphine Ligand | Triphenylphosphine (PPh₃) | PPh₃ is a versatile and robust ligand that is suitable for many Sonogashira reactions. For more challenging substrates, more electron-rich and sterically bulky phosphines may be required. |

Base and Solvent Systems

The base and solvent play crucial roles in the reaction, influencing both the rate and the outcome.

| Parameter | Recommendation | Rationale |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) | Amine bases are essential for neutralizing the HX byproduct and for the deprotonation of the terminal alkyne. The choice of amine can influence the reaction rate. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | The solvent should be chosen to ensure the solubility of all reactants and catalysts. Anhydrous and deoxygenated solvents are crucial to prevent side reactions. |

Reaction Conditions

Precise control of the reaction conditions is necessary to achieve the desired product distribution and minimize the formation of byproducts.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature to 60 °C | The Sonogashira coupling is often run at or slightly above room temperature. Higher temperatures may be required for less reactive substrates but can also lead to increased side product formation. |

| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and the degradation of the palladium(0) catalyst. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the optimal reaction time. |

Protocol for the Mono-Sonogashira Coupling of 2,5-Dibromo-1,3-dimethylbenzene with Phenylacetylene

This protocol details a representative procedure for the selective mono-alkynylation of 2,5-Dibromo-1,3-dimethylbenzene.

Materials:

-

2,5-Dibromo-1,3-dimethylbenzene (1.0 equiv)

-

Phenylacetylene (1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Triethylamine (TEA) (2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 2,5-Dibromo-1,3-dimethylbenzene, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Under a positive pressure of the inert gas, add anhydrous THF via syringe, followed by triethylamine and phenylacetylene.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired mono-alkynylated product, 2-bromo-5-(phenylethynyl)-1,3-dimethylbenzene.

Protocol for the Di-Sonogashira Coupling of 2,5-Dibromo-1,3-dimethylbenzene with Phenylacetylene

For the synthesis of the di-alkynylated product, the stoichiometry of the alkyne and base are adjusted, and the reaction conditions may require slight modification.

Materials:

-

2,5-Dibromo-1,3-dimethylbenzene (1.0 equiv)

-

Phenylacetylene (2.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.04 equiv)

-

Copper(I) iodide (CuI) (0.08 equiv)

-

Triethylamine (TEA) (4.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Follow steps 1-3 of the mono-alkynylation protocol, adjusting the quantities of the reagents as indicated above.

-

Heat the reaction mixture to 50-60 °C and stir under an inert atmosphere.

-

Monitor the reaction progress by TLC until the starting material and the mono-alkynylated intermediate are consumed.

-

Follow steps 5-8 of the mono-alkynylation protocol to work up and purify the crude product, yielding 2,5-bis(phenylethynyl)-1,3-dimethylbenzene.

Caption: A generalized workflow for the Sonogashira coupling of 2,5-Dibromo-1,3-dimethylbenzene.

Troubleshooting and Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous/deoxygenated conditions; Low reaction temperature. | Use fresh catalyst and high-purity, dry, and degassed solvents; Increase the reaction temperature incrementally. |

| Formation of Glaser Homocoupling Product | Presence of oxygen in the reaction mixture. | Ensure a rigorously inert atmosphere throughout the reaction; Use freshly distilled and thoroughly degassed solvents and reagents. |

| Formation of a Mixture of Mono- and Di-alkynylated Products | Inappropriate stoichiometry of the alkyne; Insufficient reaction time or temperature for di-alkynylation. | For mono-alkynylation, use a slight excess of the alkyne (1.1-1.2 equiv); For di-alkynylation, use a larger excess of the alkyne (2.5-3.0 equiv) and ensure sufficient reaction time and temperature. |

| Decomposition of Catalyst (Black Precipitate) | High reaction temperature; Impurities in reagents or solvents. | Lower the reaction temperature; Use high-purity reagents and solvents. |

Conclusion

The Sonogashira coupling of 2,5-Dibromo-1,3-dimethylbenzene is a valuable transformation for the synthesis of mono- and di-alkynylated m-xylene derivatives. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can achieve high yields and selectivity. The protocols and troubleshooting guidance provided in this document serve as a comprehensive resource for the successful implementation of this important cross-coupling reaction in a variety of research and development settings.

References

-

Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]

-

Liang, Y.; Xie, Y.; Li, J. Recent advances in Sonogashira reaction. Curr. Org. Chem.2010 , 14 (18), 2036-2057. [Link]

Sources

The Strategic Utility of 2,5-Dibromo-1,3-dimethylbenzene in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction

In the intricate landscape of pharmaceutical development, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency, scalability, and ultimately, the economic viability of a drug candidate. 2,5-Dibromo-1,3-dimethylbenzene, a symmetrically substituted aromatic halide, has emerged as a versatile and highly valuable building block in the synthesis of complex molecular architectures, particularly in the realm of oncology and neuroscience.[1] Its strategic placement of two reactive bromine atoms, ortho and para to a methyl group, allows for selective and sequential functionalization through a variety of modern cross-coupling methodologies. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical application of 2,5-Dibromo-1,3-dimethylbenzene in the synthesis of advanced pharmaceutical intermediates, with a focus on precursors for kinase inhibitors.

Physicochemical Properties of 2,5-Dibromo-1,3-dimethylbenzene

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful process development.

| Property | Value | Source |

| Molecular Formula | C₈H₈Br₂ | PubChem[2] |

| Molecular Weight | 263.96 g/mol | PubChem[2] |

| IUPAC Name | 2,5-dibromo-1,3-dimethylbenzene | PubChem[2] |

| CAS Number | 100189-84-2 | PubChem[2] |

| Appearance | White to off-white crystalline solid | (General knowledge) |

| Melting Point | 58-62 °C | (Typical supplier data) |

| Boiling Point | 255-257 °C | (Typical supplier data) |

| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF) | (General knowledge) |

Core Synthetic Applications: A Gateway to Kinase Inhibitors

The structural motif of 2,5-Dibromo-1,3-dimethylbenzene is particularly amenable to the construction of core scaffolds found in numerous kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[3] The following sections detail the synthesis of a key diamino intermediate, a crucial precursor for the construction of pyridopyrimidine-based kinase inhibitors, a class of compounds that includes the FDA-approved drug Trametinib.[4]

Part 1: Synthesis of 2,5-Diamino-1,3-dimethylbenzene via Double Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This method is particularly effective for the conversion of aryl halides to arylamines under relatively mild conditions. The double amination of 2,5-Dibromo-1,3-dimethylbenzene provides a direct route to the corresponding diamine.

Caption: Workflow for the double Buchwald-Hartwig amination.

Objective: To synthesize 2,5-Diamino-1,3-dimethylbenzene from 2,5-Dibromo-1,3-dimethylbenzene.

Materials:

-

2,5-Dibromo-1,3-dimethylbenzene (1.0 eq)

-

Benzophenone imine (2.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (2.5 eq)

-

Toluene (anhydrous)

-

Hydrochloric acid (2 M aqueous solution)

-

Sodium hydroxide (2 M aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-Dibromo-1,3-dimethylbenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.5 eq).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene via syringe, followed by benzophenone imine (2.2 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Add 2 M aqueous HCl and stir vigorously for 1 hour to hydrolyze the imine protecting groups.

-

Transfer the mixture to a separatory funnel and wash the aqueous layer with ethyl acetate to remove non-polar impurities.

-

Basify the aqueous layer with 2 M aqueous NaOH until pH > 10.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-